2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione
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Overview
Description
2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione is a tricyclic compound that features prominently in the chemistry of heterocyclic compounds. This compound is a structural motif in a range of natural indole alkaloids, such as the bisindole alkaloids flinderoles, which are isolated from plants belonging to the genus Flindersia . Derivatives of this compound have shown potential for the treatment of autoimmune conditions, obesity, diabetes, and exhibit anti-inflammatory, analgesic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione typically involves intramolecular alkylation of the indole nitrogen atom with halides or mesylates . Another approach is the cyclization of the corresponding alcohol under oxidative conditions to obtain a tricyclic amide . The assembly of the 2,3-Dihydro-1H-pyrrolo[1,2-a]indole ring can also be performed by a cascade reaction of indoles with dielectrophilic α-keto-β,γ-unsaturated esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Fremy’s salt and other peroxides.
Reduction: Nickel-aluminium alloy in aqueous acetic acid is used for reduction reactions.
Substitution: Sodium hydride and copper (I) bromide in dimethylformamide are used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones.
Reduction: Aldehydes and alcohols.
Substitution: Trifluoroethyl derivatives.
Scientific Research Applications
2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione involves its interaction with specific molecular targets and pathways. For example, it acts as an agonist for S1P1 receptors and 5-HT2c receptors, and as an inhibitor of PKCβ-protein kinase . These interactions result in the modulation of various cellular processes, including inflammation, cell proliferation, and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-7-methoxy-6-methyl-1H-pyrrolo[1,2-a]indole-9-carbaldehyde .
- 2,3-Dihydro-6,9-dimethyl-7,8-dioxo-1H-pyrrolo[1,2-a]indole .
- 1H-Indole-2,3-dione .
Uniqueness
2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione is unique due to its tricyclic structure and its ability to interact with multiple biological targets.
Properties
CAS No. |
93680-22-9 |
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Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione |
InChI |
InChI=1S/C11H9NO2/c13-9-3-4-10(14)11-8(9)6-7-2-1-5-12(7)11/h3-4,6H,1-2,5H2 |
InChI Key |
TUMNEHWNVYHXOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(N2C1)C(=O)C=CC3=O |
Origin of Product |
United States |
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